"Methyl 2-amino-4-methylpentanoate hydrochloride" properties and characteristics
"Methyl 2-amino-4-methylpentanoate hydrochloride" properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-amino-4-methylpentanoate hydrochloride, commonly known as L-Leucine methyl ester hydrochloride, is a derivative of the essential branched-chain amino acid L-leucine.[1] It serves as a crucial building block in peptide synthesis and holds significant potential in pharmaceutical development, particularly in targeting metabolic disorders due to its role in amino acid metabolism.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways.
Chemical and Physical Properties
Methyl 2-amino-4-methylpentanoate hydrochloride is a white crystalline powder.[2] The following tables summarize its key chemical and physical properties.
Table 1: General Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 181.66 g/mol | [3][4][5] |
| Appearance | White powder or crystals | [2] |
| Melting Point | 151-153 °C |
Table 2: Identification and Structural Information
| Identifier | Value | Reference(s) |
| IUPAC Name | methyl (2S)-2-amino-4-methylpentanoate;hydrochloride | [5] |
| Synonyms | L-Leucine methyl ester hydrochloride, H-Leu-OMe·HCl, (S)-2-Amino-4-methyl-pentanoic acid methyl ester hydrochloride | [2][5] |
| CAS Number | 7517-19-3 (L-form) | [2] |
| PubChem CID | 2723695 (L-form) | [5] |
| SMILES | CC(C)C--INVALID-LINK--N.Cl | [5] |
| InChI | InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1 |
Table 3: Spectroscopic Data
| Spectrum Type | Key Data/Observations | Reference(s) |
| ¹H NMR | δ 4.10 (t, 1H), 3.78 (s, 3H), 1.82 (m, 1H), 1.65 (m, 2H), 0.89 (m, 6H) | [6] |
| ¹³C NMR | δ 171.4, 53.6, 51.6, 38.9, 24.0, 21.6, 21.2 | [6] |
| IR (KBr Wafer) | Characteristic peaks for amine hydrochloride, ester carbonyl, and alkyl groups. | [7] |
| Mass Spectrometry (ESI-MS) | m/z: 146.3 [M+H]⁺ | [6] |
Experimental Protocols
Synthesis via Fischer Esterification with Trimethylchlorosilane
A convenient and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the Fischer esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl).[6] This method offers mild reaction conditions and generally provides good to excellent yields.[6]
General Procedure: [6]
-
To a round bottom flask, add the amino acid (0.1 mol).
-
Slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.
-
Add methanol (100 mL) to the mixture.
-
Stir the resulting solution or suspension at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture using a rotary evaporator to yield the amino acid methyl ester hydrochloride.
For L-leucine methyl ester hydrochloride, the reaction is typically complete within 12 hours.[6]
Purification
The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for recrystallization is methanol-ether.[8]
General Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of hot methanol.
-
Slowly add diethyl ether until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Biological Significance and Signaling Pathways
As a derivative of L-leucine, methyl 2-amino-4-methylpentanoate hydrochloride is expected to participate in similar biological pathways. L-leucine is a key regulator of protein synthesis and cell growth, primarily through its activation of the mammalian target of rapamycin (mTOR) signaling pathway.[3][9]
The mTOR pathway is a central regulator of cell metabolism, growth, proliferation, and survival. Leucine directly activates mTOR complex 1 (mTORC1), which in turn phosphorylates downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis.[9][10]
Below is a simplified representation of the Leucine-mTOR signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Potential role of leucine metabolism in the leucine-signaling pathway involving mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. scbt.com [scbt.com]
- 5. Leucine methyl ester hydrochloride | C7H16ClNO2 | CID 2723695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methyl 2-amino-4-methylpentanoate hydrochloride | C7H16ClNO2 | CID 3084016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
